molecular formula C6H8N2O2 B8721566 5-(1-Methylcyclopropyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 72790-88-6

5-(1-Methylcyclopropyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B8721566
CAS No.: 72790-88-6
M. Wt: 140.14 g/mol
InChI Key: KLJILTOWHMVZNY-UHFFFAOYSA-N
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Description

5-(1-Methylcyclopropyl)-1,3,4-oxadiazol-2(3H)-one is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

72790-88-6

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-(1-methylcyclopropyl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C6H8N2O2/c1-6(2-3-6)4-7-8-5(9)10-4/h2-3H2,1H3,(H,8,9)

InChI Key

KLJILTOWHMVZNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NNC(=O)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution containing 54.0 g (0.385 mol) of 1-methylcyclopropanecarboxylic acid hydrazide (m.p. 72°-74°) and 90 g (0.9 mol) of phosgene in 1000 ml of ethyl acetate was refluxed for 2 hours. The reaction mixture was concentrated on a rotary evaporator. The residual solid crystallized from ether-hexane (1:5) to give 56.0 g (85%) of product as a white crystalline solid; m.p. 77°-78°.
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54 g
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90 g
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1000 mL
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Yield
85%

Synthesis routes and methods II

Procedure details

85 gm of 1-methylcyclopropane carboxylic acid hydrazide was added to methylene chloride on a 3-neck 2-liter round bottom flask. The system was first cooled to 0°-5° C. and 590.5 gm of a 12.5% solution of phosgene added dropwise over a period of time. The system was then heated at reflux for 7 hours. The methylene chloride was removed by stripping. The product was washed with petroleum ether and filtered to give 66.6 gm of 5-oxo-2-(1'-methylcyclopropyl)-1,3,4-oxadiazoline as light brown crystals, melting point 68°-70° C.
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85 g
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Reaction Step One
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0 (± 1) mol
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solution
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